Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)-
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Overview
Description
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- is a heterocyclic compound that has garnered significant interest due to its potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- typically involves multiple steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel (Ni) and acetic acid. This is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines .
Scientific Research Applications
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- involves its interaction with specific molecular targets. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and preventing their phosphorylation activity. This inhibition disrupts signaling pathways essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-d)pyrimidine derivatives: Known for their anticancer and antibacterial activities.
Pyrido(3,4-d)pyrimidine derivatives: Studied for their anti-inflammatory properties.
Pyrido(4,3-d)pyrimidine derivatives: Investigated for their potential in treating neurodegenerative diseases.
Uniqueness
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
175411-14-0 |
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Molecular Formula |
C14H12Cl2N6 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
6-[(3,4-dichloroanilino)methyl]pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H12Cl2N6/c15-9-3-1-7(5-10(9)16)19-6-8-2-4-11-12(20-8)13(17)22-14(18)21-11/h1-5,19H,6H2,(H4,17,18,21,22) |
InChI Key |
YAMIFIPZNRDIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origin of Product |
United States |
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